7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE
Overview
Description
7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4,7-dichloroquinoline with 4-chloro(difluoro)methoxybenzene in the presence of a base such as potassium carbonate (K2CO3) and a solvent like N-methyl-2-pyrrolidone (NMP) under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and improved reaction conditions. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate (K2CO3) and solvents such as N-methyl-2-pyrrolidone (NMP).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, anticancer, and antimicrobial agent.
Chemical Biology: The compound is used to investigate biological pathways and molecular interactions due to its ability to bind to specific targets.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new drugs.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . This inhibition can lead to the disruption of bacterial cell division and growth, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: A simpler derivative with similar biological activities.
4,7-dichloroquinoline: A precursor in the synthesis of 7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
This compound is unique due to the presence of the chloro(difluoro)methoxy group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
7-chloro-N-[4-[chloro(difluoro)methoxy]phenyl]quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N2O/c17-10-1-6-13-14(7-8-21-15(13)9-10)22-11-2-4-12(5-3-11)23-16(18,19)20/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVOYWIKJEHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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